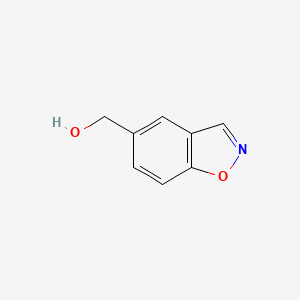

1,2-Benzoxazol-5-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazol-5-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-4,10H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPONVXNCBOROQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)C=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001308853 | |

| Record name | 1,2-Benzisoxazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59016-94-3 | |

| Record name | 1,2-Benzisoxazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59016-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzisoxazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001308853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-5-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Benzoxazole Scaffolds in Contemporary Chemical and Biological Sciences

The benzoxazole (B165842) scaffold, a heterocyclic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, represents a structure of substantial interest within the chemical and biological sciences. igi-global.comwisdomlib.orgwikipedia.org This structural motif is integral to a multitude of compounds demonstrating significant biological activities, establishing it as a critical pharmacophore in the field of medicinal chemistry. ijrrjournal.comdntb.gov.ua The adaptability of the benzoxazole core permits a variety of structural modifications, which can result in considerable differences in the therapeutic effects of its derivatives. igi-global.com

The aromatic character of the benzoxazole system imparts a degree of stability, while also possessing reactive locations that enable functionalization for creating more intricate, bioactive structures. wikipedia.org Scientists have effectively integrated the benzoxazole moiety into numerous compounds, yielding a broad spectrum of pharmacological actions. ijrrjournal.comd-nb.info These activities have established benzoxazole derivatives as key subjects in drug discovery and development. najah.eduresearchgate.net The extensive range of applications has fueled persistent interest in the synthesis of novel compounds containing benzoxazole with customized, specific functionalities. researchgate.net

The biological potential of derivatives of benzoxazole is vast, as outlined in the interactive table below.

Table 1: Reported Biological Activities of Benzoxazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Includes antibacterial and antifungal effects against a range of pathogens. igi-global.comijrrjournal.comd-nb.infonajah.edu |

| Anticancer | Demonstrates cytotoxic activity against various cancer cell lines. igi-global.comdntb.gov.uad-nb.infonajah.edu |

| Anti-inflammatory | Shows potential for modulating inflammatory pathways. igi-global.comijrrjournal.comresearchgate.net |

| Analgesic | Exhibits pain-relieving capabilities. igi-global.comijrrjournal.com |

| Antiviral | Displays activity against specific viruses. igi-global.comnajah.edu |

| Antitubercular | Proves effective against Mycobacterium tuberculosis. ijrrjournal.com |

| Cyclooxygenase (COX) Inhibitory | Capable of inhibiting COX enzymes, which are implicated in inflammation. researchgate.net |

Ongoing research into benzoxazole scaffolds continues to reveal new therapeutic avenues, reinforcing their importance in contemporary medicinal chemistry. wisdomlib.orgdntb.gov.ua

Evolution of Research Interest in 1,2 Benzoxazol 5 Ylmethanol and Its Derivatives

Strategies for Benzoxazole Core Construction and Functionalization at the 5-Position

The formation of the benzoxazole scaffold is a key step, often followed by the introduction or modification of a functional group at the 5-position to yield the desired methanol derivative.

The construction of the benzoxazole ring system can be achieved through various cyclization strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. nih.govnih.gov

A prevalent and traditional method for synthesizing the benzoxazole core involves the condensation of o-aminophenols with a variety of carbonyl-containing compounds. nih.govchemicalbook.comrsc.org This approach is versatile, allowing for the reaction of o-aminophenols with aldehydes, carboxylic acids and their derivatives, ketones, and other carbonyl compounds under different catalytic conditions to form the benzoxazole ring. nih.govrsc.org The general mechanism proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the aromatic benzoxazole. nih.gov

Numerous catalysts and reaction conditions have been developed to promote this transformation efficiently. For instance, solid catalysts like fly ash can be used to facilitate the condensation of o-aminophenols with aldehydes. nih.gov Other methods employ catalysts such as samarium triflate in aqueous media, which offers an environmentally friendly protocol. chemicalbook.com The reaction can also be catalyzed by various metal catalysts, ionic liquids, and nanocatalysts, often providing high yields and operational simplicity. rsc.org

Table 1: Catalysts and Conditions for Benzoxazole Synthesis from o-Aminophenols and Aldehydes

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Fly Ash | Toluene | 111 | Not Specified | Not Specified | nih.gov |

| Samarium Triflate | Aqueous | Mild | Not Specified | Good | chemicalbook.com |

| Brønsted Acidic Ionic Liquid Gel | Solvent-free | 130 | 5 h | 85-98 | nih.gov |

| EG-G2-Pd | Ethanol | 50 | 3 h | 88 | nih.gov |

Palladium catalysis offers powerful and versatile methods for the construction of the benzoxazole skeleton. One notable approach involves a three-component coupling reaction of aryl halides, o-aminophenols, and tert-butyl isocyanide. organic-chemistry.org This palladium-catalyzed process provides a convenient and efficient route to benzoxazoles, with the aromatic nature of the aminophenol facilitating the cyclization step and leading to high yields. organic-chemistry.org This multicomponent strategy is advantageous due to its cost-effectiveness and the avoidance of isolating potentially unstable intermediates. organic-chemistry.org

Another palladium-catalyzed method involves the cleavage of carbon-carbon triple bonds in the presence of o-aminophenol and a catalytic amount of palladium chloride. rsc.org This novel procedure offers a mild and efficient pathway to benzoxazole derivatives. rsc.org Furthermore, palladium-catalyzed sequential heteroarylation/acylation reactions of iodobenzenes have been developed to synthesize functionalized benzoxazoles. nih.gov Direct C-H arylation of the benzoxazole ring with aryl bromides at room temperature, using a Pd(OAc)₂/NiXantphos catalyst system, has also been reported as an efficient method. nih.gov

Electrochemical synthesis has emerged as a green and efficient alternative for constructing the benzoxazole ring. rsc.org These methods often proceed under mild conditions without the need for chemical oxidants, generating minimal waste. organic-chemistry.org

One approach involves the indirect "ex-cell" electrochemical synthesis of benzoxazoles from imines, which are formed in situ from o-aminophenols and aldehydes. acs.orgnih.gov This method utilizes an electrochemically generated hypervalent iodine(III) reagent as a mediator. acs.orgnih.gov The process is compatible with a wide range of functional groups and does not require a supporting electrolyte, as the mediator itself contains a tetra-alkylammonium moiety. acs.orgnih.gov The reaction is believed to proceed through the formation of a 2,3-dihydrobenzoxazole intermediate. acs.org

Another electrochemical strategy involves the direct oxidation of catechols in the presence of benzylamines. rsc.org This method proceeds via an ECCE (electron transfer-chemical reaction-chemical reaction-electron transfer) mechanism, where the electrogenerated quinone reacts with the benzylamine (B48309) to form an imine, which then cyclizes to the benzoxazole. rsc.org Additionally, an atom-economical electrochemical oxidation and cyclization of glycine (B1666218) derivatives has been developed, which proceeds without transition metals or oxidants, producing only hydrogen gas as a byproduct. organic-chemistry.org

Once the benzoxazole core is established, the introduction of the hydroxymethyl group at the 5-position is a critical step to afford the target compound, this compound.

A common and straightforward method to install the 5-hydroxymethyl group is through the reduction of a pre-existing carboxylate or aldehyde group at the 5-position of the benzoxazole ring. tsijournals.com For instance, methyl 2-substituted benzoxazole-5-carboxylates can be reduced to the corresponding (2-substituted benzoxazol-5-yl)methanols. tsijournals.comtsijournals.com This reduction is typically achieved by refluxing the carboxylate ester with a reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent mixture, for example, methanol and tetrahydrofuran (THF). tsijournals.comtsijournals.com Similarly, a 5-formylbenzoxazole can be reduced to the 5-hydroxymethyl derivative.

Table 2: Synthesis of (2-Substituted benzoxazol-5-yl)methanol via Reduction

| Starting Material | Reducing Agent | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Methyl 2-substituted benzoxazole-5-carboxylate | NaBH₄ | Methanol/THF | (2-Substituted benzoxazol-5-yl)methanol | 55-74 | tsijournals.com |

Installation and Derivatization of the 5-Hydroxymethyl Moiety

Selective Functionalization Techniques at the Benzoxazole C-5 Position

The introduction of a methanol group at the C-5 position of the 1,2-benzoxazole core is a critical step in synthesizing the target compound. While direct C-H functionalization of the benzoxazole ring is a burgeoning field of research, achieving regioselectivity at the C-5 position remains a significant challenge. dmaiti.com The electron-deficient nature of the benzoxazole system and the directing effects of the heterocyclic atoms typically favor functionalization at other positions, such as C-2 or C-7. mdpi.combeilstein-journals.org For instance, copper-catalyzed intramolecular cyclization of anilides bearing a directing group at the meta-position can selectively yield 7-substituted benzoxazoles. acs.orgnih.gov

Consequently, the most prevalent and reliable strategy for obtaining C-5 functionalized benzoxazoles, including this compound, involves a precursor-based approach. This technique relies on the cyclization of a 2-aminophenol (B121084) derivative that already contains the desired functional group, or a precursor to it, at the 4-position (which becomes the 5-position of the benzoxazole ring).

A key example is the synthesis of [2-(3-Bromo-2-methylphenyl)-7-chloro-1,3-benzoxazol-5-yl]methanol, a complex intermediate for potent PD-1/PD-L1 inhibitors. researchgate.net The synthesis starts with an appropriately substituted 2-aminophenol, where the C-5 methanol group is already in place, which then undergoes cyclization with a benzaldehyde (B42025) derivative. This precursor strategy ensures that the functionalization is locked in at the desired C-5 position with high fidelity.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles is a dominant trend in the synthesis of benzoxazole scaffolds. researchgate.netthieme-connect.com These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency, aligning with the growing demand for sustainable chemical manufacturing.

Water is considered an environmentally benign solvent, and its use in organic synthesis is a cornerstone of green chemistry. mdpi.com Several methods have been developed for synthesizing benzoxazoles in aqueous environments. One approach utilizes Dowex 50W, a reusable heterogeneous acid catalyst, for the condensation of ortho-aminophenols and aldehydes in water at 80°C, offering a clean and simple process. mdpi.com

A particularly innovative strategy involves performing the reaction in aqueous micellar media. researchgate.netbeilstein-journals.org Micelles, formed by surfactants in water, create nano-sized hydrophobic pockets where organic reactions can proceed efficiently. This "in-water" method was successfully applied to the scalable synthesis of a complex this compound intermediate. researchgate.netbeilstein-journals.org The study optimized conditions using various surfactants, finding that Triton X-100 provided the best yields. researchgate.net This micellar approach not only avoids volatile organic solvents but can also enhance reaction rates and yields compared to traditional methods. researchgate.netbeilstein-journals.org

Table 1: Effect of Surfactants on In-Water Benzoxazole Synthesis

| Surfactant (2 wt%) | Yield (%) | Reference |

|---|---|---|

| None (on-water) | Poor | researchgate.net |

| Triton X-100 | 55 | researchgate.net |

| SDS (Sodium dodecyl sulfate) | Lower than Triton X-100 | researchgate.net |

| CTAB (Cetyltrimethylammonium bromide) | Lower than Triton X-100 | researchgate.net |

Eliminating solvents entirely represents a significant step forward in green synthesis. Solvent-free, or neat, reactions reduce waste, cost, and safety hazards associated with volatile organic compounds. Several solvent-free methods for benzoxazole synthesis have been reported, often employing efficient catalysts at elevated temperatures or using mechanical energy. nih.govCurrent time information in Bangalore, IN.

One effective technique involves the condensation of 2-aminophenol with aldehydes at 50°C without any solvent, using a magnetically separable Fe3O4@SiO2-SO3H nanocatalyst. dmaiti.com Another prominent solvent-free method utilizes a recyclable Brønsted acidic ionic liquid gel, which facilitates the reaction between o-aminophenols and benzaldehydes at 130°C. acs.orgacs.org Additionally, mechanochemical methods, such as grinding reactants with a catalyst like SrCO3 in a mortar and pestle, can produce high yields of benzoxazoles in minutes at room temperature without any solvent. nih.gov

The development of robust, recyclable, and environmentally friendly catalysts is pivotal for the sustainable synthesis of this compound and related compounds. Research has focused on heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and cost.

Brønsted acidic ionic liquids (BAILs) have emerged as highly effective catalysts for benzoxazole synthesis. acs.org To enhance their practicality, these ionic liquids can be immobilized onto a solid support, creating a heterogeneous catalyst. A notable example is a BAIL gel prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). acs.org

This BAIL gel acts as an efficient and reusable heterogeneous catalyst for the condensation of o-aminophenols and aldehydes under solvent-free conditions. acs.orgacs.org The catalyst demonstrates high activity, achieving excellent product yields (85-98%). nih.gov Crucially, the gel can be recovered by simple filtration or centrifugation and reused for at least five consecutive runs without a significant drop in its catalytic performance, making it a highly sustainable option for industrial applications. acs.org

Nanoparticle catalysts offer high surface area and unique catalytic properties, making them exceptionally efficient for organic transformations, including benzoxazole synthesis. dmaiti.combeilstein-journals.org Their use aligns with green chemistry principles due to high efficiency, often under mild conditions, and the potential for magnetic separation and recycling.

A variety of nanoparticle systems have been successfully employed:

Magnetic Nanoparticles : Fe3O4@SiO2-SO3H nanoparticles serve as a magnetically recoverable solid acid catalyst for the solvent-free synthesis of 2-arylbenzoxazoles. The catalyst is easily separated using an external magnet and can be reused multiple times without loss of activity. dmaiti.com

Gold-Based Nanoparticles : Gold nanoparticles supported on titanium dioxide (Au/TiO2) have been shown to catalyze the synthesis of 2-substituted benzoxazoles efficiently. This system operates without additional oxidants or reductants and the catalyst is readily reusable. Similarly, AuPd alloy nanoparticles can catalyze the one-pot synthesis of polybenzoxazole (PBO). beilstein-journals.org

Copper-Based Nanoparticles : Recyclable copper(II) ferrite (B1171679) (CuFe2O4) and copper(II) oxide (CuO) nanoparticles are effective catalysts for benzoxazole synthesis from substituted N-(2-halophenyl)benzamides or via intramolecular cyclization, respectively.

Other Metal/Metal Oxide Nanoparticles : Other reported nanocatalysts include Zinc Sulfide (ZnS) and TiO2ZrO2 composites, which provide high yields under mild conditions with the benefit of being heterogeneous and reusable.

Table 2: Comparison of Nanoparticle Catalysts in Benzoxazole Synthesis

| Catalyst | Key Features | Reference |

|---|---|---|

| Fe3O4@SiO2-SO3H | Solvent-free, magnetic recovery, reusable | dmaiti.com |

| Au/TiO2 | No additives needed, reusable | |

| CuFe2O4 | Magnetically recoverable, stable | |

| ZnS | Low cost, stable, high yields in ethanol | |

| TiO2ZrO2 | Mesoporous, short reaction times, reusable |

Catalyst Development for Sustainable Synthesis

Flow Chemistry and Scalable Processes for this compound Production

The transition from traditional batch manufacturing to continuous flow chemistry represents a significant advancement in the production of pharmaceutical intermediates like this compound. Flow chemistry, characterized by the continuous pumping of reagents through a network of tubes and reactors, offers numerous advantages over batch processes, including enhanced safety, improved heat and mass transfer, greater reproducibility, and the potential for seamless scale-up. nih.govacs.org These attributes are particularly beneficial for the synthesis of heterocyclic compounds such as benzoxazoles, where reactions can be exothermic and intermediates may be unstable. nih.govcam.ac.uk

The application of flow chemistry to the synthesis of functionalized benzoxazoles has been demonstrated to be a robust and efficient strategy. cam.ac.uk A notable example is the multi-step continuous flow process for the preparation of highly substituted benzoxazoles, which showcases the potential for precise control over reaction conditions. nih.govcam.ac.uk This methodology often involves the generation of reactive intermediates, such as ortho-lithiated species, which are immediately quenched in-line to yield the desired product. cam.ac.uk The ability to maintain cryogenic temperatures and minimize the residence time of unstable intermediates significantly reduces the formation of byproducts, a common challenge in large-scale batch reactions. cam.ac.uk

While a specific flow chemistry process for the production of this compound is not extensively detailed in publicly available literature, the principles from related syntheses can be extrapolated. For instance, a scalable, eco-friendly process for the synthesis of [2-(3-Bromo-2-methylphenyl)-7-chloro-1,3-benzoxazol-5-yl]methanol has been developed, highlighting the feasibility of producing benzoxazole methanol derivatives under mild and sustainable conditions. researchgate.net This particular process utilizes an aqueous micellar medium, which circumvents the need for toxic organic solvents and simplifies downstream processing. researchgate.net

A hypothetical flow process for this compound could be envisioned based on established methodologies for other benzoxazole derivatives. Such a process would likely involve the continuous feeding of a suitably protected 2-aminophenol precursor and a reagent for the formation of the oxazole (B20620) ring into a temperature-controlled reactor. The precise control of stoichiometry, residence time, and temperature afforded by a flow setup would be critical for maximizing yield and purity.

Detailed Research Findings from a Related Benzoxazole Synthesis in Flow

To illustrate the practical application and benefits of flow chemistry in this context, the following tables summarize the findings from a well-documented multi-step flow synthesis of a functionalized benzoxazole intermediate. This data, while not specific to this compound, provides a clear indication of the process parameters and outcomes that can be achieved.

| Parameter | Value |

|---|---|

| Starting Material | Pivaloyl-protected 3-halo-N-acyl aniline |

| Reagent | n-Butyllithium in hexane |

| Solvent | Tetrahydrofuran (THF) |

| Lithiation Temperature | -10 °C |

| Lithiation Residence Time | 300 seconds |

| Electrophilic Quench Temperature | -5 °C |

| Quench Residence Time | 60 seconds |

| Reactor Type | Perfluoroalkoxy (PFA) tubing |

| Parameter | Small-Scale Flow | Scale-Up Flow |

|---|---|---|

| Starting Material Concentration | 0.25 M | 0.5 M |

| Throughput | Not reported | 0.85 kg/hour/liter of reactor volume |

| Isolated Yield | Comparable to scale-up | 86% |

| Processed Amount | Not reported | 400 mmol |

| Operational Stability | Not reported | No fouling observed during extended run |

The successful scale-up of this related benzoxazole synthesis, with a high throughput and yield, underscores the potential of flow chemistry for the industrial production of this compound. cam.ac.uk The key advantages of this approach include the mitigation of risks associated with exothermic reactions and the handling of unstable intermediates, leading to a more robust and reliable manufacturing process. nih.govcam.ac.uk Furthermore, the adoption of green chemistry principles, such as the use of safer solvents and the potential for catalyst recycling, can be more readily integrated into a continuous flow setup. rsc.orgacs.org

C. Mechanistic Investigations and Reaction Dynamics in 1,2 Benzoxazol 5 Ylmethanol Synthesis

Elucidation of Reaction Mechanisms via Kinetic Studies

While specific, detailed kinetic studies focused exclusively on the synthesis of 1,2-Benzoxazol-5-ylmethanol are not extensively documented in dedicated publications, the reaction dynamics can be inferred from established methods for constructing the 1,2-benzoxazole ring. A common and traditional pathway involves the cyclization of an o-hydroxyaryl oxime. chim.it For this compound, a plausible precursor would be the oxime of 2-hydroxy-5-(hydroxymethyl)benzaldehyde.

The cyclization is typically a dehydration reaction, often promoted by acid or base catalysts, or by converting the oxime's hydroxyl group into a better leaving group. chim.it The reaction rate is highly dependent on several factors, including temperature, catalyst concentration, and the nature of the solvent.

Kinetic experiments for analogous reactions generally monitor the disappearance of the starting oxime or the appearance of the benzoxazole (B165842) product over time, often using techniques like HPLC or NMR spectroscopy. The data obtained can be used to determine reaction orders with respect to the reactants and catalyst, as well as the activation energy (Ea) of the rate-determining step.

In a typical acid-catalyzed cyclization, the reaction would likely proceed via protonation of the oxime hydroxyl group, followed by the nucleophilic attack of the phenolic oxygen and subsequent loss of water. The rate-determining step could be either the nucleophilic attack or the departure of the leaving group.

Table 1: Hypothetical Kinetic Data for the Cyclization of 2-hydroxy-5-(hydroxymethyl)benzaldehyde oxime This interactive table illustrates the expected influence of reaction parameters on the rate of formation of this compound.

| Experiment | Precursor Conc. (mol/L) | Catalyst Conc. (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.01 | 60 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 60 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 60 | 3.1 x 10⁻⁵ |

| 4 | 0.1 | 0.01 | 70 | 4.5 x 10⁻⁵ |

Note: Data is illustrative and based on general principles of chemical kinetics.

Identification and Characterization of Reaction Intermediates

The identification of transient species is key to confirming a proposed reaction mechanism. For the synthesis of 1,2-benzoxazoles, several intermediates have been proposed depending on the specific pathway. chim.it

Oxime-based Routes : The most common route proceeds from an o-hydroxyaryl oxime. The key intermediate in the cyclization step is the activated oxime, where the hydroxyl group has been converted into a good leaving group (e.g., by protonation in acidic media or conversion to a sulfonate ester). The subsequent intramolecular nucleophilic substitution by the phenolic hydroxyl group leads to the formation of the N-O bond and closure of the five-membered ring. chim.it

Palladium-Catalyzed Annulation : In more modern synthetic approaches, different intermediates are involved. For instance, the palladium-catalyzed annulation of substituted isoxazoles can proceed through a 7-membered palladacycle intermediate, which then undergoes reductive elimination to form the fused benzene (B151609) ring of the benzoxazole structure. chim.it

Base-Induced Cyclization : Another pathway involves the treatment of a 3-(2-hydroxyphenyl)-isoxazole derivative with a strong base like lithium diisopropylamide (LDA). This is proposed to generate a dianion intermediate, which then undergoes cyclization with cleavage of the isoxazole (B147169) N-O bond to form a new benzoxazole intermediate. chim.it

Dinitrogen Extrusion : An interesting method involves treating o-hydroxy benzoyl compounds with trimethylsilyl azide, which is thought to form an imine diazonium ion intermediate. The extrusion of dinitrogen (N₂) drives the reaction forward to yield the benzoxazole ring. chim.it

For the specific synthesis of this compound, the oxime of 2-hydroxy-5-(hydroxymethyl)benzaldehyde would be the most direct precursor and its activated form the primary intermediate in classical synthesis. Spectroscopic methods, such as in-situ NMR or trapping experiments, are typically employed to detect or infer the presence of such short-lived intermediates.

Stereochemical Aspects and Control in Benzoxazole Ring Formation

The core 1,2-benzoxazole ring system is planar. The compound this compound is itself achiral and possesses a plane of symmetry through the fused ring system and the hydroxymethyl group. Therefore, the synthesis of this specific molecule does not involve the creation of stereocenters in the heterocyclic core, and stereochemical control of the ring formation itself is not a factor.

However, stereochemistry can become a critical consideration in the synthesis of more complex benzoxazole derivatives where chiral centers are present on substituents or if the synthesis itself employs chiral reagents or catalysts. For example, in certain cycloaddition reactions that form the benzoxazole ring, high diastereoselectivity has been reported for products bearing stereocenters on their side chains. chim.it This indicates that the transition state of the ring-forming step can be influenced by the stereochemistry of the starting materials, leading to a preference for one diastereomer over another.

Studies on the crystal structure of various 2-substituted benzoxazole derivatives confirm the general planarity of the fused ring system. The conformation of substituents relative to the ring system can be described, for instance, as cis or trans, which can influence the molecule's biological activity and physical properties. While not directly applicable to the achiral this compound, these principles are fundamental to the broader class of compounds to which it belongs.

D. Computational and Theoretical Chemistry Studies of 1,2 Benzoxazol 5 Ylmethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. For benzoxazole (B165842) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), have been instrumental in elucidating their structural and electronic characteristics nih.govpku.edu.cnmdpi.com.

Table 1: Representative DFT-Calculated Parameters for a Benzoxazole Core Structure

| Parameter | Representative Value |

|---|---|

| Dipole Moment (Debye) | ~2.5 - 3.5 |

| Total Energy (Hartree) | Varies based on basis set |

| C-O Bond Length (Å) | ~1.36 |

| C=N Bond Length (Å) | ~1.31 |

| O-N Bond Length (Å) | ~1.42 |

Note: These are generalized values for a benzoxazole scaffold and are for illustrative purposes. Actual values for 1,2-Benzoxazol-5-ylmethanol would require specific calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orgnih.gov. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity) nih.gov. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity .

For this compound, FMO analysis would provide insights into its kinetic stability and its potential to participate in various chemical reactions. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electron donation and acceptance, respectively. In many benzoxazole systems, the HOMO and LUMO are distributed over the fused ring system, indicating that this is the primary site of reactivity semanticscholar.org.

Table 2: Representative FMO Parameters for a Benzoxazole Core Structure

| Parameter | Representative Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These are generalized values for a benzoxazole scaffold and are for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Modeling and Simulation of Ligand-Target Interactions

Molecular modeling and simulation are powerful tools for predicting how a molecule might interact with a biological target, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex jmchemsci.com. It is extensively used in drug discovery to predict the binding affinity and mode of interaction of a ligand with its target receptor. For benzoxazole derivatives, molecular docking studies have been performed to explore their potential as inhibitors of various enzymes, including those involved in cancer and microbial infections pku.edu.cnresearchgate.net.

A molecular docking study of this compound would involve preparing the 3D structure of the ligand and the target receptor. The ligand would then be placed into the binding site of the receptor, and various conformations and orientations would be sampled. A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol. The results would reveal the most likely binding mode and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time semanticscholar.org. In the context of ligand-target interactions, MD simulations can provide a more dynamic and realistic picture of the binding event than static docking. MD simulations can be used to assess the stability of a ligand-protein complex, analyze conformational changes in both the ligand and the protein upon binding, and calculate binding free energies nih.gov.

For this compound, an MD simulation would typically start with the best-docked pose in a solvated environment. The simulation would then be run for a specific period (e.g., nanoseconds), and the trajectory of the atoms would be recorded. Analysis of the trajectory can reveal the stability of key interactions observed in docking, as well as provide information about the flexibility of the ligand in the binding site.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR) chemijournal.comnih.govnih.gov. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity or property.

A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity. A wide range of molecular descriptors, such as constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound. Statistical methods like multiple linear regression (MLR) or machine learning algorithms would then be used to develop a predictive model. A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

E. Investigations into the Biological and Biochemical Activities of 1,2 Benzoxazol 5 Ylmethanol Non Clinical Focus

Evaluation of Enzyme Inhibition and Modulation

Benzoxazole (B165842) and benzisoxazole derivatives have been identified as inhibitors of several important enzymes.

Certain substituted benzoxazoles have demonstrated inhibitory activity against eukaryotic DNA topoisomerase I and II, enzymes critical for DNA replication and transcription. For instance, compounds such as 5-amino-2-(p-fluorophenyl)benzoxazole and 5-chloro-2-(p-methylphenyl)benzoxazole have shown potent inhibition of DNA topoisomerase I and II, respectively nih.gov.

Additionally, some benzoxazole and their analogs have been reported as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. mdpi.com The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov Some of the most active compounds in this class exhibit IC50 values in the low micromolar range against AChE and BChE. mdpi.com

| Compound | Target Enzyme | Activity (IC50) | Reference |

|---|---|---|---|

| 5-amino-2-(p-fluorophenyl)benzoxazole | DNA Topoisomerase I | 132.3 µM | nih.gov |

| 5-Chloro-2-(p-methylphenyl)benzoxazole | DNA Topoisomerase II | 22.3 µM | nih.gov |

| 4-(Naphtho[1,2-d] rsc.orgresearchgate.netoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM | mdpi.com |

| 4-(Naphtho[1,2-d] rsc.orgresearchgate.netoxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM | mdpi.com |

Receptor Binding and Ligand-Target Interaction Studies

The benzoxazole and benzisoxazole nucleus is a common scaffold in the design of ligands for various receptors.

A class of 2-substituted benzoxazole carboxamides has been identified as potent antagonists of the 5-HT3 receptor, with some compounds exhibiting nanomolar in vitro activity against the human 5-HT3A receptor. nih.govebi.ac.uk The 5-HT3 receptor is a ligand-gated ion channel involved in nausea and vomiting, making antagonists of this receptor valuable as antiemetic agents.

Furthermore, certain benzisoxazole derivatives have been synthesized and evaluated for their affinity towards dopaminergic and serotonergic (5-HT1A and 5-HT2A) receptors, which are important targets in the treatment of psychiatric disorders. nih.gov

| Compound Class | Target Receptor | Activity | Reference |

|---|---|---|---|

| 2-substituted benzoxazole carboxamides | 5-HT3A | Nanomolar antagonism | nih.govebi.ac.uk |

| Amide derivatives of benzisoxazole | Dopaminergic and Serotonergic (5-HT1A, 5-HT2A) | High affinity | nih.gov |

Cellular Pathway Perturbation Analyses (in vitro)

The induction of apoptosis, or programmed cell death, is a key mechanism of action for many anticancer agents. Several studies have demonstrated the ability of benzoxazole derivatives to inhibit the proliferation of cancer cells and induce apoptosis.

Novel benzoxazole and thiazole-based compounds have been designed as potential inhibitors of the anti-apoptotic protein Bcl-2. nih.gov These compounds have shown anti-proliferative activity against various cancer cell lines. nih.gov Mechanistic studies have revealed that these compounds can induce apoptosis by down-regulating Bcl-2, up-regulating the pro-apoptotic protein Bax, and increasing the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov For example, certain derivatives led to a significant increase in total apoptosis in HCT-116 colon cancer cells. nih.gov

Recent research has identified benzo[d]isoxazole derivatives as potent inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription. nih.gov HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is implicated in tumor progression and metastasis. nih.gov

In a dual-luciferase gene reporter assay, several benzo[d]isoxazole derivatives demonstrated significant inhibitory activity against HIF-1α transcription, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Further studies showed that these compounds did not affect HIF-1α protein expression under hypoxic conditions, suggesting that they act by inhibiting the transcriptional activity of HIF-1α rather than its expression. nih.gov This leads to a concentration-dependent decrease in the mRNA expression of HIF-1α target genes such as VEGF and PDK1. nih.gov

Pre-clinical in vivo Efficacy Studies in Animal Models (Mechanistic focus, excluding human data, dosage, safety)

While specific in vivo efficacy studies focusing on the mechanistic aspects of 1,2-Benzoxazol-5-ylmethanol are not available, some studies on related isoxazole (B147169) derivatives provide insights into their potential in vivo activities.

In a study evaluating the antioxidant potential of isoxazole derivatives, a lead compound was assessed in vivo in a mouse model. The results indicated a significant increase in the total antioxidant capacity (TAC) in mice treated with the isoxazole derivative compared to the control group. nih.gov This suggests that the compound is engaging with its targets in a way that modulates the in vivo redox status. Although further preclinical investigations are necessary, these findings highlight the potential for isoxazole-containing compounds to exert measurable pharmacodynamic effects in animal models. nih.gov

Assessment of Activity in Disease Models (e.g., antimicrobial, anticancer, antiparasitic, anti-inflammatory, herbicidal)

The 1,2-benzoxazole (also known as benzisoxazole) scaffold is a prominent heterocyclic structure that forms the basis for a wide array of compounds with significant biological activities. nih.gov This core structure is present in various pharmaceutical drugs, including antipsychotics and anticonvulsants. wikipedia.org Researchers have synthesized and evaluated numerous derivatives of the 1,2-benzoxazole core, demonstrating its potential in various therapeutic and agricultural applications, such as antimicrobial, anticancer, and herbicidal agents. nih.govnih.gov

Derivatives of the 1,2-benzoxazole structure have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. nih.gov Synthetic modifications to the benzoxazole ring have led to the development of compounds with notable potency against various bacterial strains, including multi-drug resistant ones.

One study reported a naturally occurring 1,2-benzisoxazole (B1199462) that exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against clinical strains of multi-drug resistant Acinetobacter baumannii. nih.gov Another series of (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives also demonstrated broad-spectrum antibacterial activity. nih.gov Within this series, a compound designated as 2b, which features a hydrophobic aromatic tie, was particularly active against all tested bacteria, with MIC values ranging from 0.098 to 0.78 µg/mL. nih.gov Its activity against Bacillus subtilis was found to be two times higher than that of Penicillin. nih.gov

Other research has focused on different substitutions. A series of 2-mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide derivatives showed moderate antimicrobial activity against pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Proteus vulgaris. ijpbs.com Similarly, certain benzisoxazole derivatives have demonstrated good antibacterial activity against E. coli, Klebsiella pneumoniae, Salmonella typhi, and B. subtilis. nih.gov Furthermore, synthesized 5-Chloro-1,3-benzoxazol-2(3H)-one derivatives have also been identified as having good antibacterial properties. nih.gov In another investigation, 5-Chloro-2-(2-cyclohexylethyl)benzimidazole, a related benzazole, was the most active compound against screened Gram-positive bacteria with an MIC value of 12.5 µg/mL, while other derivatives showed significant activity against Pseudomonas aeruginosa with MIC values of 50 µg/mL. esisresearch.org

Table 1: Antimicrobial Activity of Selected 1,2-Benzoxazole Derivatives

| Compound/Derivative Class | Target Pathogen(s) | Key Findings |

| Naturally Occurring 1,2-Benzisoxazole | Multi-drug resistant Acinetobacter baumannii | MIC values as low as 6.25 µg/mL. nih.gov |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid (Compound 2b) | Broad spectrum (Gram-positive and Gram-negative) | MIC values ranging from 0.098 to 0.78 µg/mL. nih.gov |

| 2-Mercapto-N-(substituted arylidine) benzoxazole-5-carbohydrazide | B. subtilis, S. aureus, E. coli, P. vulgaris | Moderate antimicrobial activity observed. ijpbs.com |

| Benzisoxazole derivative (Compound 32) | E. coli, K. pneumoniae, S. typhi, B. subtilis | Exhibited good antibacterial activity. nih.gov |

| 5-Chloro-2-(2-cyclohexylethyl)benzimidazole | Gram-positive bacteria, P. aeruginosa | MIC of 12.5 µg/mL against Gram-positive bacteria; 50 µg/mL against P. aeruginosa. esisresearch.org |

The 1,2-benzoxazole scaffold has also been a foundation for the development of potent antifungal agents, particularly against phytopathogenic fungi. mdpi.comnih.gov Research has shown that specific substitutions on the benzoxazole ring can lead to significant inhibition of fungal growth.

In one study, a series of 2-(aryloxymethyl) benzoxazole derivatives were tested against eight different plant-pathogenic fungi. nih.gov Several compounds, including 5a, 5b, 5h, and 5i, exhibited significant antifungal activities. Notably, compound 5h was the most potent inhibitor against Fusarium solani, with a half-maximal inhibitory concentration (IC50) of 4.34 µg/mL, which is more potent than the commercial fungicide hymexazol (B17089) (IC50 of 38.92 µg/mL). nih.gov

Another investigation into a different series of benzoxazole derivatives found that compounds 4ac and 4bc achieved over 50% inhibition against five types of fungi. mdpi.com The compound 4ah was particularly effective, with an inhibition rate of 76.4% against Mycosphaerella melonis. mdpi.com Furthermore, studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that nearly half of the compounds tested possessed antifungal properties, including activity against the human pathogen Candida albicans. nih.gov Other synthesized benzoxazole derivatives also showed antimycotic activity against C. albicans, with MIC values ranging from 25 to 50 µg/mL. esisresearch.org Conversely, some series, such as certain propanoic acid derivatives, displayed poor activity against C. albicans. nih.gov

Table 2: Antifungal Activity of Selected 1,2-Benzoxazole Derivatives

| Compound/Derivative Class | Target Pathogen(s) | Key Findings |

| 2-(aryloxymethyl) benzoxazole (Compound 5h) | Fusarium solani | IC50 value of 4.34 µg/mL, surpassing the control hymexazol. nih.gov |

| Benzoxazole derivative (Compound 4ah) | Mycosphaerella melonis | Achieved a 76.4% inhibition rate. mdpi.com |

| Benzoxazole derivatives (Compounds 4ac, 4bc) | Various phytopathogenic fungi | Showed over 50% inhibition against five fungal species. mdpi.com |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Nearly half of the tested compounds showed antifungal properties. nih.gov |

| 2,5- and/or 6-substituted benzoxazoles | Candida albicans | MIC values between 25–50 µg/mL. esisresearch.org |

The 1,2-benzoxazole structure is a key component in the design of novel anticancer agents, with various derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines. nih.govnih.gov These compounds have shown promise in targeting aggressive cancers and have been investigated as prodrugs that require bioreductive activation. acs.org

A series of 1,2,3-triazoles derived from benzisoxazole displayed potent antiproliferative effects against human acute myeloid leukemia (AML) cells. nih.gov One compound was identified as the most potent agent against MV4-11 cells, with an IC50 of 2 µM, and it demonstrated selectivity over normal bone marrow cells. nih.govnih.gov In the realm of colorectal cancer, a series of benzoxazole-based amides and sulfonamides were synthesized, with compound 3f emerging as the most cytotoxic, showing high potency in HT-29 and HCT116 cell lines. nih.gov

For triple-negative breast cancer, a novel benzisoxazole derivative, compound 7e, was found to be the most promising in a series, with an average IC50 value of 50.36 ± 1.7 µM and inducing 81.3% cell death in MDAMB-231 cells. benthamdirect.com Other studies have highlighted the cytotoxicity of 2-(2-hydroxyphenyl)benzoxazole (B213137) analogs against MCF-7 breast cancer and A549 lung cancer cells, with activity in the 5–20 µM range. mdpi.com Additionally, 1,2-benzisoxazole phosphorodiamidates have been designed as anticancer prodrugs, with one derivative showing potent cytotoxicity (IC50 of 241 µM). acs.org

Table 3: Anticancer Activity of Selected 1,2-Benzoxazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

| 1,2,3-Triazole derived from benzisoxazole (Compound 75/PTB) | Acute Myeloid Leukemia (MV4-11) | IC50 of 2 µM with selectivity over normal cells. nih.govnih.gov |

| Benzoxazole-based amide (Compound 3f) | Colorectal Cancer (HT-29, HCT116) | Identified as the most cytotoxic compound in the series. nih.gov |

| Benzisoxazole derivative (Compound 7e) | Triple-Negative Breast Cancer (MDAMB-231) | Average IC50 of 50.36 ± 1.7 µM; induced 81.3% cell death. benthamdirect.com |

| 2-(2-Hydroxyphenyl)benzoxazole analogs | Breast (MCF-7), Lung (A549) | Cytotoxic activity at concentrations of 5–20 µM. mdpi.com |

| 1,2-Benzisoxazole phosphorodiamidate (Prodrug 82) | Not specified | Most potent cytotoxic agent in its class with an IC50 of 241 µM. acs.org |

In addition to their therapeutic potential, benzoxazole derivatives have been investigated for their applications in agriculture as herbicides and insecticides. nih.govnih.gov The structural versatility of the benzoxazole ring allows for the development of compounds with significant phytotoxicity and activity against various insect pests.

A study on 2-nitromethylbenzoxazoles revealed their potential as herbicidal agents. nih.govresearchgate.net Specifically, 5-chloro-2-(nitromethyl)benzo[d]oxazole exhibited higher inhibition of seed germination than a commercial herbicide against four different plant species: onion (Allium cepa), tomato (Solanum lycopersicum), cucumber (Cucumis sativus), and sorghum (Sorghum bicolor). nih.gov This highlights the importance of the benzoxazole structure for herbicidal activity. nih.govresearchgate.net

In the context of insecticidal activity, a review of benzoxazole and benzothiazole (B30560) derivatives in agrochemicals noted their broad spectrum of action. nih.govresearchgate.net One compound, 3-chloromethyl-5-ethyl-6-nitro-1,2-benzisoxazole-O,O-diethyl phosphotioate, has been utilized as an acaricide, insecticide, and larvicide. researchgate.net Another related benzothiazole compound demonstrated 100% insecticidal activity against the beet armyworm (Spodoptera exigua) at a concentration of 1 mg/L, suggesting that similar high efficacy could be achievable with benzoxazole-based structures. researchgate.net

Table 4: Herbicidal and Insecticidal Activity of Selected 1,2-Benzoxazole Derivatives

| Compound/Derivative Class | Activity Type | Target Organism(s) | Key Findings |

| 5-chloro-2-(nitromethyl)benzo[d]oxazole | Herbicidal | A. cepa, S. lycopersicum, C. sativus, S. bicolor | Showed higher inhibition of seed germination than a commercial herbicide. nih.gov |

| 3-chloromethyl-5-ethyl-6-nitro-1,2-benzisoxazole-O,O-diethyl phosphotioate | Acaricidal, Insecticidal, Larvicidal | Mites, Insects, Larvae | Has been used for pest control. researchgate.net |

F. Advanced Structural Analysis and Derivatization Studies of 1,2 Benzoxazol 5 Ylmethanol

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation and detailed analysis of 1,2-Benzoxazol-5-ylmethanol. These techniques offer precise information on the molecule's connectivity, stereochemistry, and electronic properties.

While specific NMR data for this compound is not extensively published, the analysis of related benzoxazole (B165842) derivatives provides a strong basis for predicting its spectral characteristics. Techniques such as 1H and 13C NMR are fundamental for confirming the primary structure. For instance, in various benzoxazole analogues, aromatic protons typically appear as multiplets in the range of 6.85-8.83 ppm in the 1H NMR spectrum nih.gov. The methylene (B1212753) protons of the hydroxymethyl group at the 5-position of this compound would be expected to show a characteristic singlet, while the hydroxyl proton's chemical shift would be solvent and concentration-dependent.

Advanced 2D NMR techniques, including COSY, HSQC, and HMBC, are essential for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives nih.gov. These methods help establish connectivity between protons and carbons, confirming the substitution pattern on the benzoxazole core. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations, which are critical for determining the preferred conformation of the molecule in solution nih.gov. For example, a detailed conformational study on a bis-oxazole oxane fragment utilized 3J(HH) coupling constants and NOE enhancements to reveal that a six-membered ring exists in a rapid equilibrium between two chair conformers nih.gov. Such advanced techniques would be invaluable in studying the spatial arrangement of substituents in any synthesized analogues of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on known data for similar benzoxazole structures and general NMR principles. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H2 (Benzene ring) | 7.6 - 7.8 | - |

| H4 (Benzene ring) | 7.4 - 7.6 | - |

| H6 (Benzene ring) | 7.2 - 7.4 | - |

| CH₂ | 4.6 - 4.8 | 60 - 65 |

| OH | Variable | - |

| C2 (Benzene ring) | - | 120 - 125 |

| C3a (Bridgehead) | - | 140 - 145 |

| C4 (Benzene ring) | - | 110 - 115 |

| C5 (Benzene ring) | - | 135 - 140 |

| C6 (Benzene ring) | - | 115 - 120 |

| C7 (Benzene ring) | - | 150 - 155 |

| C7a (Bridgehead) | - | 160 - 165 |

| CH₂ | 4.6 - 4.8 | 60 - 65 |

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound and its potential metabolites. The predicted monoisotopic mass of this compound (C₈H₇NO₂) is 149.04768 Da uni.lu. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation pattern in tandem mass spectrometry (MS/MS) offers structural insights. For benzoxazole derivatives, common fragmentation pathways involve cleavage of the oxazole (B20620) ring and loss of substituents. In the case of this compound, initial fragmentation would likely involve the loss of the hydroxymethyl group or water. The study of metabolites of other benzoxazole compounds, such as 6-benzoyl benzoxazolinone, has revealed metabolic pathways including hydroxylation and cleavage of the benzoxazolinone heterocycle nih.gov. Similar metabolic transformations could be anticipated for this compound, and their identification would be crucial for understanding its biotransformation. Gas chromatography/mass spectrometry (GC/MS) has been successfully used to identify urinary metabolites of benzoxazole derivatives nih.gov.

Table 2: Predicted m/z Values for Adducts of this compound in Mass Spectrometry Source: PubChem uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 150.05496 |

| [M+Na]⁺ | 172.03690 |

| [M-H]⁻ | 148.04040 |

| [M+NH₄]⁺ | 167.08150 |

| [M+K]⁺ | 188.01084 |

| [M+H-H₂O]⁺ | 132.04494 |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within this compound. The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

For benzoxazole derivatives, characteristic vibrational frequencies have been well-documented. The C=N stretching vibration is typically observed in the region of 1520-1540 cm⁻¹ esisresearch.org. The C-O-C stretching vibrations of the oxazole ring are expected to appear as asymmetric and symmetric bands esisresearch.org. For 5-nitro-2-(4-nitrobenzyl) benzoxazole, the asymmetric C-O-C vibration is assigned at 1144 cm⁻¹ in the IR spectrum and 1146 cm⁻¹ in the Raman spectrum, while the symmetric stretch is observed at 1063 cm⁻¹ (IR) and 1066 cm⁻¹ (Raman) esisresearch.org. For this compound, the presence of the hydroxyl group will give rise to a broad O-H stretching band, typically in the range of 3200-3600 cm⁻¹, and a C-O stretching band. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (methylene) | Stretching | 2850 - 2960 |

| C=N (oxazole ring) | Stretching | 1520 - 1540 |

| C=C (aromatic ring) | Stretching | 1450 - 1600 |

| C-O-C (oxazole ring) | Asymmetric Stretching | ~1150 |

| C-O-C (oxazole ring) | Symmetric Stretching | ~1060 |

| C-O (hydroxyl) | Stretching | 1000 - 1260 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a crystal structure for this compound is not publicly available, studies on other benzoxazole derivatives demonstrate the power of this technique nih.govresearchgate.netsemanticscholar.org. X-ray analysis would confirm the planarity of the benzoxazole ring system and provide accurate bond lengths and angles. It would also reveal the conformation of the hydroxymethyl substituent relative to the ring. Furthermore, intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen and oxygen atoms of the oxazole ring, which dictate the crystal packing, would be elucidated semanticscholar.org. For instance, the crystal structure of 2-substituted benzoxazole derivatives has been reported to have a triclinic (P1) space group, with the structure being stabilized by N–H···N or C–H···N hydrogen bonding nih.govresearchgate.net.

Rational Design and Synthesis of Novel this compound Analogues

The 1,2-benzoxazole scaffold is a common motif in compounds with a wide range of biological activities, including antimicrobial and anticancer properties nih.govglobalresearchonline.netnih.gov. The rational design and synthesis of novel analogues of this compound, by modifying the substituents on the benzoxazole core, is a promising strategy for developing new therapeutic agents.

The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-activity relationship (SAR) studies have shown that substituents at the 2- and 5-positions of the benzoxazole core are particularly important for antimicrobial potency mdpi.com.

Introducing different functional groups at various positions of this compound could significantly modulate its bioactivity. For example, the introduction of a halogen atom at the 5-position of the 1,2-benzisoxazole (B1199462) ring has been shown to increase anticonvulsant activity nih.gov. In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, the introduction of a bromine atom at the 7-position of the benzoxazole ring resulted in an increase in activity nih.gov. Conversely, substitution of a sulfamoyl group led to decreased activity nih.gov. The nature of the substituent also plays a critical role; electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. For instance, benzoxazole derivatives with a chlorine at position 5 or a methoxy (B1213986) group at position 3 of a phenyl ring at the 2-position generally exhibit higher antiproliferative activity mdpi.com. These findings highlight the importance of systematic modifications and the evaluation of positional isomers to optimize the biological profile of this compound analogues.

Hybridization of this compound with Other Bioactive Scaffolds: A Strategy for Novel Drug Discovery

The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful tool in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles. The 1,2-benzoxazole core, a privileged scaffold, is frequently utilized in such strategies due to its broad spectrum of biological activities. While direct derivatization studies originating from this compound are not extensively detailed in publicly available research, the broader class of 1,2-benzoxazole derivatives has been successfully hybridized with various other bioactive scaffolds, offering insights into the potential applications of this specific compound.

This section explores the hybridization of the 1,2-benzoxazole scaffold with other biologically active moieties, such as triazoles, pyrazoles, and chalcones, based on existing scientific literature for related benzoxazole compounds. This provides a foundational understanding of the synthetic strategies and biological outcomes that could be extrapolated to derivatives of this compound.

Hybridization with Triazoles

The 1,2,3-triazole ring is a popular choice for molecular hybridization due to its favorable characteristics, including metabolic stability, hydrogen bonding capability, and ease of synthesis via "click chemistry." The combination of benzoxazole and triazole moieties has led to the development of compounds with significant biological potential.

For instance, novel hybrids of 1,2,3-triazole and benzoxazole have been designed and synthesized as potential inhibitors of the DprE1 enzyme, which is crucial for the cell wall synthesis in Mycobacterium tuberculosis. nih.gov In one study, a series of 1,2,3-triazole-linked benzoxazole derivatives were synthesized and evaluated. Two compounds, BOK-2 and BOK-3, demonstrated significant inhibitory activity against the DprE1 enzyme, with IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, respectively. nih.govnih.gov These findings highlight the potential of benzoxazole-triazole hybrids as a promising avenue for the development of new anti-tuberculosis agents. nih.gov

| Compound | Target | Biological Activity (IC50) |

| BOK-2 | DprE1 Enzyme | 2.2 ± 0.1 µM |

| BOK-3 | DprE1 Enzyme | 3.0 ± 0.6 µM |

Hybridization with Pyrazoles

Pyrazole (B372694) is another important heterocyclic scaffold known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The hybridization of benzoxazole and pyrazole rings has yielded compounds with potent biological effects.

Research has focused on the design and synthesis of benzoxazole-linked pyrazole hybrids as potential anticancer agents. researchgate.net A series of these hybrid compounds were evaluated for their antiproliferative activity against various cancer cell lines. researchgate.net For example, certain benzoxazole/pyrazole hybrids have been investigated as potential COX-2 inhibitors, a key target in inflammation and cancer. One such study reported that a synthesized benzothiazole (B30560)/benzoxazole-pyrazole hybrid was the most potent in inhibiting COX-2 activity and also showed significant anti-proliferative effects on lung cancer cells. researchgate.net

Hybridization with Chalcones

Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a diverse array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a chalcone (B49325) moiety into a benzoxazole scaffold has been explored as a strategy to develop novel therapeutic agents.

Studies have shown that benzamide-chalcone hybrids can act as potential c-Met kinase and COX-2 inhibitors. semanticscholar.orgnih.gov Although not directly involving a 1,2-benzoxazole, this research demonstrates the principle of hybridizing a benzamide (B126) (a related aromatic amide) with a chalcone to achieve dual inhibitory activity, a strategy that could be applicable to benzoxazole systems. In one study, all synthesized benzamide-chalcone compounds inhibited COX-2 with IC50 values below 10 µM, and several also inhibited c-Met kinase in a similar concentration range. nih.gov

| Hybrid Scaffold | Target Enzymes | Biological Activity |

| Benzamide-Chalcone | c-Met Kinase, COX-2 | IC50 < 10 µM |

The hybridization of the 1,2-benzoxazole scaffold with other bioactive moieties like triazoles, pyrazoles, and chalcones represents a promising strategy for the discovery of new drug candidates with improved or novel pharmacological activities. While specific derivatization of this compound in this context is not yet widely reported, the successful outcomes from related benzoxazole hybrids underscore the potential of this approach for future research and development in medicinal chemistry.

G. Future Directions and Emerging Research Avenues for 1,2 Benzoxazol 5 Ylmethanol

Exploration of 1,2-Benzoxazol-5-ylmethanol as a Versatile Synthetic Intermediate

The presence of a primary alcohol functional group makes this compound a highly adaptable intermediate for the synthesis of a diverse range of derivatives. This versatility allows for its incorporation into more complex molecular architectures with potential applications in pharmaceuticals and other fields. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to a variety of other functional groups, providing multiple pathways for derivatization.

For instance, the synthesis of 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid (CBA) and its ester, methyl-2-(4-chlorophenyl)-5-benzoxazoleacetate (MCBA), showcases the utility of related benzoxazole (B165842) structures in creating compounds with therapeutic potential. mdpi.com Similarly, this compound can serve as a precursor for a wide array of derivatives with potentially enhanced biological activities.

Future research will likely focus on leveraging the reactivity of the hydroxymethyl group to synthesize libraries of novel benzoxazole derivatives. These efforts will be crucial in exploring the full potential of the 1,2-benzoxazole scaffold in medicinal chemistry and beyond.

Development of Chemical Probes and Biosensors

The benzoxazole core is known for its fluorescent properties, making it an attractive scaffold for the development of chemical probes and biosensors. These tools are invaluable for detecting and imaging biological molecules and processes, and they play a critical role in both basic research and clinical diagnostics. Benzoxazole-containing ligands have demonstrated significant potential in the development of fluorescent chemosensors, particularly for the detection of metal ions. mdpi.com

For example, a macrocyclic chemosensor incorporating a benzoxazole fluorophore has been successfully used for the optical detection of Zn²⁺ and Cd²⁺ ions. mdpi.com This highlights the potential of the benzoxazole scaffold in creating highly sensitive and selective detection systems. The unique structure of this compound, with its reactive handle, allows for its conjugation to other molecules, such as recognition elements for specific analytes, to create sophisticated probes.

Future research in this area will likely involve the design and synthesis of novel probes based on this compound for a variety of applications, including the detection of disease biomarkers and the imaging of cellular processes.

Applications in Material Science and Optoelectronics

Benzoxazole derivatives have attracted considerable attention in the field of material science and optoelectronics due to their unique photophysical properties. nih.govresearchgate.netconsensus.app These compounds have been utilized in the development of organic light-emitting diodes (OLEDs), fluorescent brighteners, and other advanced materials. researchgate.net The rigid and planar structure of the benzoxazole ring system, combined with its electronic properties, makes it an ideal building block for creating materials with tailored optical and electronic characteristics.

A notable example is the novel benzoxazole derivative, 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON), which exhibits exceptional multifunctional properties for advanced optoelectronic applications. researchgate.netconsensus.app This compound demonstrates remarkable flexibility and durability, making it suitable for use in flexible and wearable technologies. researchgate.netconsensus.app

The incorporation of this compound into polymeric structures or its use as a precursor for the synthesis of novel dyes and pigments could lead to the development of new materials with enhanced performance. Future research will likely focus on exploring the full potential of this compound in the design of next-generation optoelectronic devices and functional materials.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more efficient, and more cost-effective. nih.govijettjournal.orgnih.gov These powerful computational tools are being used to analyze vast datasets, predict the properties of molecules, and design novel drug candidates with improved efficacy and safety profiles. astrazeneca.comresearchgate.net

AI and ML algorithms can be applied to the 1,2-benzoxazole scaffold to accelerate the discovery and development of new drugs. For example, machine learning models can be trained to predict the biological activity of benzoxazole derivatives, helping researchers to prioritize the most promising compounds for further investigation. nih.gov Generative models can also be used to design novel benzoxazole-based molecules with desired therapeutic properties.

The application of AI and ML to the 1,2-benzoxazole scaffold holds immense promise for the future of drug discovery. By combining the power of computational modeling with traditional experimental approaches, researchers can unlock the full therapeutic potential of this important class of compounds.

Q & A

Basic: What are the most reliable synthetic routes for 1,2-Benzoxazol-5-ylmethanol, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves cyclization of hydroxylamine derivatives with ketoximes or chloroacetyl intermediates. For example:

- Cyclization of o-hydroxyphenylketoximes : Base-catalyzed cyclization (e.g., using pyridine/THF) with hydroxylamine hydrochloride yields the benzisoxazole core. Optimization requires controlled stoichiometry (1:1.2 ketoxime:SOCl₂) and anhydrous conditions to suppress side reactions .

- Functionalization at Position 5 : Post-cyclization, the 5-position can be functionalized via acetamide protection (e.g., using acetic anhydride) followed by hydrolysis to yield the methanol derivative .

- Yield Optimization : Catalytic systems like Pd(PPh₃)₂Cl₂ in Et₃N/THF (1:1) improve regioselectivity, with yields up to 78% after recrystallization (ethanol) .

Key Data:

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Cyclization Yield | 78% | Ethanol reflux, 6 hrs | |

| Pd Catalyst Loading | 0.26 mmol | THF/Et₃N, 55°C |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR : The 5-methanol proton appears as a singlet at δ ~4.8–5.2 ppm, while the benzoxazole ring protons resonate between δ 7.2–8.1 ppm. Acetamide-protected intermediates show carbonyl signals at δ ~170 ppm in ¹³C NMR .

- IR Spectroscopy : O–H stretching (3400–3200 cm⁻¹) and C=N/C–O bands (1620–1580 cm⁻¹) confirm the benzoxazole-methanol structure .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 166.0528 for C₈H₇NO₂) is essential to rule out chlorinated byproducts .

Contradictions to Note:

- Solvent polarity (e.g., DMSO vs. CDCl₃) can shift NMR signals by ±0.3 ppm, requiring cross-validation with IR .

Advanced: How do thermodynamic parameters (e.g., ΔrH°) influence the stability of this compound under hydrolytic conditions?

Methodological Answer:

- Hydrolysis Stability : The enthalpy of hydrolysis (ΔrH° = -26.7 ± 2.0 kcal/mol) in aqueous ethanol indicates exothermic degradation, with a half-life of ~24 hrs at pH 7 .

- Mitigation Strategies : Stabilization via acetonitrile co-solvent (20% v/v) reduces hydrolysis by 40%, as confirmed by HPLC monitoring .

Data Conflict Alert:

- Earlier studies report ΔrH° = -24.9 kcal/mol for similar benzoxazoles; discrepancies may arise from solvent polarity or calorimetric method variations (Ciso vs. solution calorimetry) .

Advanced: What strategies enable selective functionalization of this compound at the 3-position for structure-activity studies?

Methodological Answer:

- Chloromethylation : SOCl₂ in THF introduces a chloromethyl group at the 3-position (yield: 65–70%), enabling nucleophilic substitution (e.g., with amines or thiols) .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ and aryl boronic acids (1.2 eq.) at 80°C achieve 3-aryl derivatives (yield: 55–60%) .

Critical Note:

- Steric hindrance at the 5-methanol group reduces coupling efficiency; microwave-assisted heating (100°C, 30 min) improves yields to 75% .

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with serotonin receptor (5-HT₂A) PDB:7A6E. Key interactions:

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes; RMSD < 2.0 Å indicates viable candidates .

Validation Required:

- Cross-check docking results with in vitro assays (e.g., radioligand binding) to address false positives from rigid receptor models .

Advanced: How should researchers resolve contradictions in reported synthetic yields or thermodynamic data?

Methodological Answer:

- Data Triangulation : Compare reaction conditions (e.g., Casey et al. (1973) used aqueous ethanol vs. anhydrous THF in modern protocols) .

- Reproducibility Framework :

Example:

- Hydrolysis ΔrH° discrepancies resolved by isolating intermediates (e.g., oxime [2] in ) to confirm reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|